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Compound of Interest

Compound Name: 4-Demethyl Tranilast

Cat. No.: B8507220 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes the currently available scientific information on 4-
Demethyl Tranilast. It is important to note that direct research on this specific compound is

limited. Much of the data and proposed mechanisms are extrapolated from its parent

compound, Tranilast.

Introduction
4-Demethyl Tranilast, also known as N-(3-hydroxy-4-methoxycinnamoyl)anthranilic acid, is the

primary phase I metabolite of Tranilast. Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid)

is an anti-allergic and anti-inflammatory drug that has been used clinically for conditions such

as bronchial asthma, allergic conjunctivitis, and hypertrophic scars.[1] The biological activity of

Tranilast is well-documented, and as its metabolite, 4-Demethyl Tranilast is of significant

interest for its potential contribution to the therapeutic effects of the parent drug and for its own

pharmacological potential. This whitepaper provides a comprehensive overview of the potential

therapeutic applications, mechanism of action, and relevant experimental data pertaining to 4-
Demethyl Tranilast, largely inferred from studies on Tranilast.

Synthesis
While a specific, detailed synthesis protocol for 4-Demethyl Tranilast is not readily available in

the reviewed literature, a plausible synthetic route can be derived from the general synthesis of
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cinnamoyl anthranilates. The key step involves the amidation of a protected 3-hydroxy-4-

methoxycinnamic acid with an anthranilic acid derivative.

A potential synthetic workflow is outlined below:
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Caption: Proposed synthesis workflow for 4-Demethyl Tranilast.

Potential Therapeutic Applications & Mechanism of
Action
The therapeutic potential of 4-Demethyl Tranilast is inferred from the broad activities of its

parent compound, Tranilast. These applications primarily revolve around its anti-inflammatory

and anti-fibrotic properties.

Anti-Inflammatory Effects
Tranilast has been shown to exert anti-inflammatory effects through multiple mechanisms. A

key target is the NLRP3 inflammasome. By directly binding to NLRP3, Tranilast inhibits its

oligomerization and subsequent activation of caspase-1 and production of pro-inflammatory

cytokines IL-1β and IL-18.[2] This suggests a potential therapeutic application for 4-Demethyl
Tranilast in inflammasome-driven diseases.
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Another proposed mechanism is the activation of the Nrf2-HO-1 pathway. Tranilast's

electrophilic nature allows it to react with Keap1, leading to the release and nuclear

translocation of Nrf2, which in turn upregulates the expression of the antioxidant enzyme heme

oxygenase-1 (HO-1).[3][4]
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Caption: Proposed anti-inflammatory signaling pathways of Tranilast and its metabolite.

Anti-Fibrotic Effects
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Tranilast is known to inhibit fibrosis, particularly in the context of keloids and hypertrophic

scars.[1] Its primary anti-fibrotic mechanism is the suppression of the Transforming Growth

Factor-beta (TGF-β) signaling pathway.[1] Tranilast has been shown to reduce the expression

of TGF-β1 and inhibit the subsequent Smad2/3 signaling cascade, which are crucial for the

differentiation of fibroblasts into myofibroblasts and the deposition of extracellular matrix

components like collagen.[5] Given its structural similarity, 4-Demethyl Tranilast is
hypothesized to share this anti-fibrotic activity.
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Caption: Proposed anti-fibrotic signaling pathway of Tranilast and its metabolite.

Quantitative Data
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Direct quantitative data for 4-Demethyl Tranilast is scarce. The following table summarizes

key pharmacokinetic and pharmacodynamic parameters for the parent compound, Tranilast.

These values provide a benchmark for the potential activity of its demethylated metabolite.

Parameter Value Species/System Reference

Pharmacokinetics

Cmax 42.2 ± 5.92 µg/mL Human [6]

Tmax 2.79 ± 1.14 h Human [6]

Elimination Half-life 7.58 ± 1.44 h Human [6]

In Vitro Activity

Inhibition of ROS Dose-dependent Human PMNs [7]

Inhibition of TGF-β

induced collagen

synthesis

IC50 values for

analogues reported

Cultured renal

mesangial cells
[8][9]

Antiproliferative

(analogues)
IC50: 1.1-6.29 µM

Various cancer cell

lines

Experimental Protocols
Detailed experimental protocols for 4-Demethyl Tranilast are not available. However,

established methods for evaluating the anti-inflammatory and anti-fibrotic effects of Tranilast

can be adapted.

General Synthesis of Cinnamoyl Anthranilates
A general procedure for the synthesis of cinnamoyl anthranilates involves the following steps:

Activation of the Cinnamic Acid Derivative: The carboxylic acid group of the corresponding

cinnamic acid (in this case, a protected 3-hydroxy-4-methoxycinnamic acid) is activated,

typically by conversion to an acid chloride or by using a coupling agent such as DCC

(dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b8507220?utm_src=pdf-body
https://www.fda.gov.tw/tc/includes/GetFile.ashx?id=f636698072701429928
https://www.fda.gov.tw/tc/includes/GetFile.ashx?id=f636698072701429928
https://www.fda.gov.tw/tc/includes/GetFile.ashx?id=f636698072701429928
https://pubmed.ncbi.nlm.nih.gov/2444694/
https://pubmed.ncbi.nlm.nih.gov/19879136/
https://linkinghub.elsevier.com/retrieve/pii/S0960894X09013882
https://www.benchchem.com/product/b8507220?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8507220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Amidation: The activated cinnamic acid is then reacted with anthranilic acid or its ester

derivative in an appropriate solvent (e.g., dichloromethane, DMF) in the presence of a base

(e.g., triethylamine, pyridine) to facilitate the amide bond formation.

Deprotection (if necessary): If protecting groups were used for the hydroxyl group on the

cinnamic acid, a final deprotection step is required.

Purification: The final product is purified using standard techniques such as recrystallization

or column chromatography.

In Vitro Anti-Inflammatory Assay (NLRP3 Inflammasome)
Cell Culture: Human or murine macrophage cell lines (e.g., THP-1, J774A.1) are cultured

under standard conditions.

Priming: Cells are primed with lipopolysaccharide (LPS) to induce the expression of NLRP3

and pro-IL-1β.

Treatment: Cells are pre-treated with varying concentrations of 4-Demethyl Tranilast for a

defined period.

Activation: The NLRP3 inflammasome is activated using a stimulus such as ATP or nigericin.

Analysis: The supernatant is collected to measure the levels of secreted IL-1β and caspase-

1 activity using ELISA and colorimetric assays, respectively. Cell lysates can be analyzed by

Western blotting to assess the levels of cleaved caspase-1 and IL-1β.

In Vitro Anti-Fibrotic Assay (TGF-β Induced Collagen
Synthesis)

Cell Culture: Primary human dermal fibroblasts or a fibroblast cell line (e.g., NIH/3T3) are

cultured.

Treatment: Cells are pre-treated with 4-Demethyl Tranilast at various concentrations.

Stimulation: TGF-β1 is added to the culture medium to induce fibroblast activation and

collagen synthesis.
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Analysis: After a suitable incubation period, collagen production can be quantified using

methods such as Sirius Red staining for total collagen or by measuring the expression of

collagen genes (e.g., COL1A1, COL3A1) using qRT-PCR. The expression of fibrotic markers

like α-smooth muscle actin (α-SMA) can be assessed by Western blotting or

immunofluorescence.

Conclusion
4-Demethyl Tranilast, as the primary metabolite of Tranilast, holds significant therapeutic

potential, particularly in the realms of inflammatory and fibrotic diseases. While direct

experimental evidence is currently limited, the well-established mechanisms of its parent

compound, involving the inhibition of the NLRP3 inflammasome and the TGF-β signaling

pathway, provide a strong rationale for further investigation. Future studies should focus on the

direct synthesis and biological evaluation of 4-Demethyl Tranilast to elucidate its specific

pharmacological profile and to determine its contribution to the overall therapeutic effects of

Tranilast. Such research will be crucial for the potential development of 4-Demethyl Tranilast
as a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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